molecular formula C5H11ClN2O B058635 5-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS No. 115307-13-6

5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B058635
CAS No.: 115307-13-6
M. Wt: 150.61 g/mol
InChI Key: UJBDBOYWHDPFLK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is an organic compound with the molecular formula C5H11ClN2O. It is a derivative of pyrrolidinone, featuring an aminomethyl group attached to the pyrrolidinone ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidinone with formaldehyde and ammonia. The process begins with the formation of 5-formyl-2-pyrrolidinone, which is then reduced to yield 5-(Aminomethyl)pyrrolidin-2-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of the aminomethyl group enhances its versatility in chemical synthesis and its potential in pharmaceutical research .

Properties

IUPAC Name

5-(aminomethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBDBOYWHDPFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556484
Record name 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115307-13-6
Record name 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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